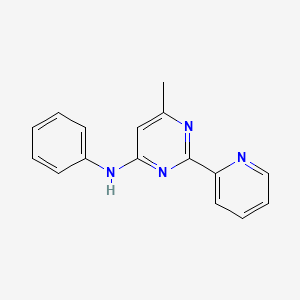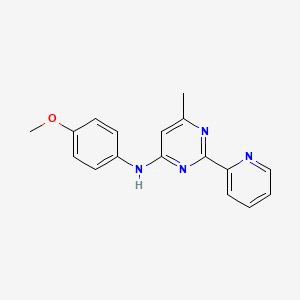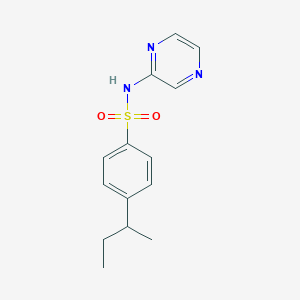
6-methyl-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine is a chemical compound that belongs to the pyrimidine family. It has been the subject of scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-methyl-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine involves the inhibition of specific enzymes and proteins that are involved in disease processes. For example, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. It has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory molecules, and reduce the accumulation of amyloid beta, a protein that is associated with Alzheimer's disease. It has also been shown to improve motor function in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 6-methyl-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to investigate the role of these targets in disease processes. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on 6-methyl-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other drugs. Further research is also needed to investigate the safety and efficacy of this compound in humans.
Conclusion:
This compound is a chemical compound that has shown promise as a therapeutic agent for various diseases. Its specificity for certain enzymes and proteins makes it a valuable tool for investigating disease processes. While there are still limitations and challenges associated with its use, further research on this compound has the potential to lead to new treatments and therapies for a range of diseases.
Synthesis Methods
The synthesis of 6-methyl-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine involves the reaction of 2-aminopyridine with 4-chloro-6-methyl-2-aminopyrimidine in the presence of a palladium catalyst. The resulting compound is then reacted with phenylboronic acid in the presence of a base to yield the final product.
Scientific Research Applications
Research on 6-methyl-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine has focused on its potential as a therapeutic agent for various diseases. Studies have shown that this compound has anti-cancer, anti-inflammatory, and anti-viral properties. It has also been investigated as a potential treatment for Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
6-methyl-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c1-12-11-15(19-13-7-3-2-4-8-13)20-16(18-12)14-9-5-6-10-17-14/h2-11H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUAFQKJIZMNID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N,N-dimethyl-5-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]benzenesulfonamide](/img/structure/B7463322.png)
![N-[2-(2-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7463330.png)
![Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate](/img/structure/B7463331.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-nitroisoquinolin-5-amine](/img/structure/B7463342.png)
![[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate](/img/structure/B7463375.png)
![4-[2-[2-[[1-(Difluoromethyl)imidazol-2-yl]methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]benzenesulfonamide](/img/structure/B7463378.png)
![5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B7463385.png)

![2,4,6-trimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7463401.png)



![[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463421.png)
